molecular formula C17H24F2N6O B1671992 Gosogliptin CAS No. 869490-23-3

Gosogliptin

Número de catálogo B1671992
Número CAS: 869490-23-3
Peso molecular: 366.4 g/mol
Clave InChI: QWEWGXUTRTXFRF-KBPBESRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gosogliptin (INN; trade name Saterex) is a drug for the treatment of type II diabetes . It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins . It was discovered and developed through Phase 1 and Phase 2 by Pfizer .


Molecular Structure Analysis

The IUPAC name of Gosogliptin is (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone . The molecular formula is C17H24F2N6O, and the molar mass is 366.417 g·mol−1 .


Chemical Reactions Analysis

Gosogliptin has been found to show very potent activities against Monoglyceride Lipase (MGL) even at nanomolar concentrations . This suggests that Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors .

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Gosogliptin is a known DPP-IV inhibitor . DPP-IV inhibitors are commonly used treatments for patients with type 2 diabetes mellitus (T2DM) . They function by playing key modulatory roles in the incretin system .

Improvement of Insulin Sensitivity

Several studies have shown that DPP-IV inhibitors like Gosogliptin can improve insulin sensitivity . This is particularly important in the management of T2DM, where insulin resistance is a major contributor to the disease .

Suppression of Inflammatory Response

DPP-IV inhibitors, including Gosogliptin, have been shown to suppress the inflammatory response . This could potentially be beneficial in the treatment of various inflammatory conditions .

Inhibition of Monoglyceride Lipase (MGL)

Gosogliptin has been found to be a potent inhibitor of MGL . MGL is an important enzyme that plays a critical role in lipolysis and the release of free fatty acids from triacylglycerides stores . High levels of circulating free fatty acids can impair insulin sensitivity and induce inflammation .

Cardiovascular Safety

DPP-IV inhibitors like Gosogliptin have been deemed effective in treating T2DM, and their cardiovascular safety has been evaluated and confirmed . This is important as diabetes is one of the major risk factors for cardiovascular disease .

Potential Dual DPP-IV/MGL Inhibitors

Gosogliptin shows very potent activities against MGL even at nanomolar concentrations . This suggests that Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors . These could be successful treatments for diabetes as well as various inflammatory conditions .

Mecanismo De Acción

Target of Action

Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .

Mode of Action

Gosogliptin, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that Gosogliptin may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .

Biochemical Pathways

By inhibiting DPP-4, Gosogliptin prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by Gosogliptin could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .

Pharmacokinetics

It’s known that the pharmacokinetics of gosogliptin have been studied in subjects with renal insufficiency .

Result of Action

The primary molecular effect of Gosogliptin is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, Gosogliptin may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .

Action Environment

The efficacy and stability of Gosogliptin can be influenced by various environmental factors such as the patient’s renal function

Safety and Hazards

Gosogliptin is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended . The safety and scientific validity of Gosogliptin have been studied in clinical trials .

Direcciones Futuras

Gosogliptin and saxagliptin show very potent activities against MGL even at nanomolar concentrations . This finding provides evidence for a new mechanism by which DPP-IV inhibitors improve insulin sensitivity and suppress inflammation response independent of incretin hormones pathway . Therefore, Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors as successful treatments of diabetes as well as various inflammatory conditions .

Propiedades

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gosogliptin

CAS RN

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosogliptin
Reactant of Route 2
Gosogliptin
Reactant of Route 3
Reactant of Route 3
Gosogliptin
Reactant of Route 4
Reactant of Route 4
Gosogliptin
Reactant of Route 5
Gosogliptin
Reactant of Route 6
Reactant of Route 6
Gosogliptin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.